(S)-3-(2-aminoethyl)-1-methylpiperazine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-(2-aminoethyl)-1-methylpiperazine-2,5-dione is a chiral compound with a piperazine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(2-aminoethyl)-1-methylpiperazine-2,5-dione typically involves the reaction of 1-methylpiperazine with ethylenediamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes, such as recrystallization, to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reaction time. The final product is typically purified using advanced techniques such as chromatography and distillation.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(2-aminoethyl)-1-methylpiperazine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
(S)-3-(2-aminoethyl)-1-methylpiperazine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-3-(2-aminoethyl)-1-methylpiperazine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The pathways involved include binding to active sites, altering enzyme conformation, and affecting signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
1-Methylpiperazine: A simpler analog with similar structural features.
Ethylenediamine: A related compound with two amino groups.
2-Aminoethylpiperazine: A compound with a similar piperazine ring structure.
Uniqueness
(S)-3-(2-aminoethyl)-1-methylpiperazine-2,5-dione is unique due to its chiral nature and specific functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C7H13N3O2 |
---|---|
Molecular Weight |
171.20 g/mol |
IUPAC Name |
(3S)-3-(2-aminoethyl)-1-methylpiperazine-2,5-dione |
InChI |
InChI=1S/C7H13N3O2/c1-10-4-6(11)9-5(2-3-8)7(10)12/h5H,2-4,8H2,1H3,(H,9,11)/t5-/m0/s1 |
InChI Key |
SDRGXFDKLZPXKE-YFKPBYRVSA-N |
Isomeric SMILES |
CN1CC(=O)N[C@H](C1=O)CCN |
Canonical SMILES |
CN1CC(=O)NC(C1=O)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.